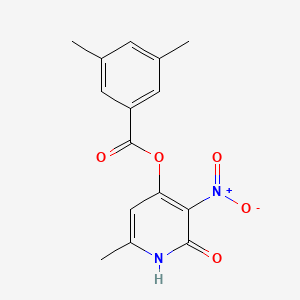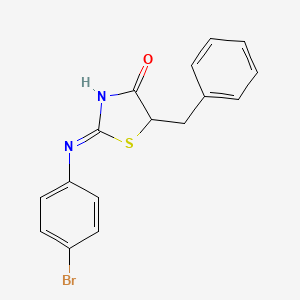
(E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one” is a chemical compound that belongs to the class of thiazolidinones . Thiazolidinones are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidinones can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . For instance, thiazolidin-4-one derivatives can be synthesized from the reaction of Schiff bases with 2-mercaptoacetic acid in benzene in the presence of anhydrous ZnCl2 at reflux for 5 hours .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .Chemical Reactions Analysis
Thiazolidinones show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety .Aplicaciones Científicas De Investigación
Anticancer Activity
Thiazolidine motifs, which include the compound , have been found in diverse natural and bioactive compounds. They show varied biological properties, including anticancer activity . For instance, 3-(4-bromophenyl)-2-(4-(dimethylamino) phenyl)thiazolidin-4-one showed potent activity against Reh cells and Nalm6 cells .
Anticonvulsant Activity
Thiazolidine derivatives, including the compound you mentioned, have been reported to possess anticonvulsant properties . This makes them potential candidates for the development of new drugs for the treatment of epilepsy and related disorders.
Antimicrobial Activity
Thiazolidinones, which include the compound , have been found to exhibit antimicrobial activity . For example, N - [(2Z)-3-(4- bromophenyl)-4- oxo- 1,3-thiazolidin–2-ylidene]–2-(pyrazin-2-yloxy)acetohydrazide has shown antibacterial activity against different strains of Gram-negative and Gram-positive bacteria .
Anti-inflammatory Activity
Thiazolidinones have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new drugs for the treatment of inflammatory diseases.
Neuroprotective Activity
The compound “(2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one” has been found to exhibit neuroprotective activity. It has been identified as a promising molecule for the treatment of Alzheimer’s Disease, showing predominant acetylcholinesterase inhibition .
Antioxidant Activity
Thiazolidinones, including the compound you mentioned, have been reported to possess antioxidant activity . This makes them potential candidates for the development of new drugs for the treatment of diseases caused by oxidative stress.
Direcciones Futuras
Thiazolidinones have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Propiedades
IUPAC Name |
5-benzyl-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c17-12-6-8-13(9-7-12)18-16-19-15(20)14(21-16)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBYJNKFBMTCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

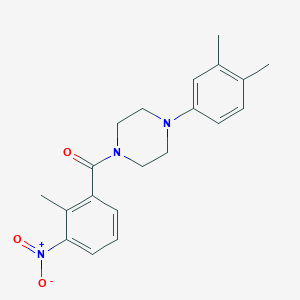
![4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2775294.png)
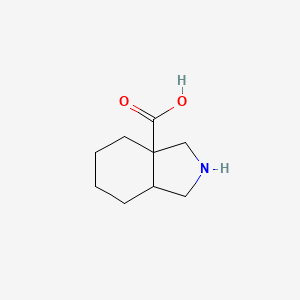
![7-(4-isobutyrylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2775297.png)


![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2775303.png)
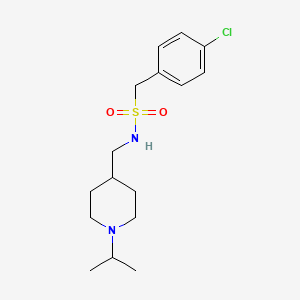
![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2775307.png)
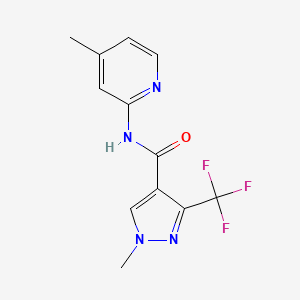
![N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide](/img/structure/B2775311.png)

![2,4,6-tritert-butyl-N-[phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl]aniline](/img/structure/B2775313.png)
